Desmethyl Nizatidine

描述

The exact mass of the compound N-2-Mdmn is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

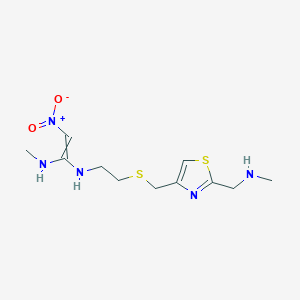

1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5O2S2/c1-12-5-11-15-9(8-20-11)7-19-4-3-14-10(13-2)6-16(17)18/h6,8,12-14H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLSRAPBCBFIQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC(=CS1)CSCCNC(=C[N+](=O)[O-])NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82586-78-5 | |

| Record name | N-Desmethylnizatidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-MONODESMETHYLNIZATIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X29GQN4HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Desmethyl Nizatidine from Glycine

Abstract

Desmethyl Nizatidine, the primary active metabolite of the H₂-receptor antagonist Nizatidine, exhibits significant pharmacological activity in the inhibition of gastric acid secretion.[1] This guide provides a comprehensive, in-depth technical overview of an efficient, eight-step total synthesis of N-2-mono-N-desmethyl Nizatidine commencing from the readily available and inexpensive starting material, glycine.[2] The synthesis is characterized by its simplicity and utilization of non-hazardous chemicals, making it an attractive route for researchers and drug development professionals.[2] This document details the strategic rationale behind the synthetic pathway, step-by-step experimental protocols, and critical process parameters. Furthermore, it includes a thorough discussion of the chemical principles underpinning each transformation, safety considerations, and data presentation to ensure scientific integrity and reproducibility.

Introduction and Retrosynthetic Analysis

Nizatidine and its N-desmethyl metabolite are potent H₂-receptor antagonists that play a crucial role in managing conditions associated with excessive gastric acid production.[2] While literature on the synthesis of Nizatidine is available, direct methods for obtaining this compound are less common.[2] The synthetic strategy presented herein offers a practical and efficient approach, starting from the fundamental amino acid, glycine.

A retrosynthetic analysis reveals a logical disconnection strategy for this compound (1) . The molecule can be disconnected at the thioether and ethenediamine linkages.[1] This leads back to a key protected thiazole intermediate, tert-butyl-(4-(chloromethyl)thiazole-2-yl)methyl(methyl)carbamate (4) , and 2-aminoethylthiol. The thiazole intermediate (4) can be conceptually derived from a protected thioamide, which in turn is synthesized from glycine (7) .[2] This multi-step approach allows for the controlled construction of the target molecule with high fidelity.

Overall Synthetic Pathway

The synthesis of this compound from glycine can be visualized as a linear sequence of eight key transformations. This pathway is designed to be efficient and scalable, minimizing the use of hazardous reagents and complex purification procedures.

Figure 1: Overall synthetic workflow for this compound from Glycine.

Detailed Experimental Protocols

This section provides a step-by-step methodology for each of the eight stages in the synthesis of this compound.

Step 1: Synthesis of N-Boc-Glycine (tert-butoxycarbonylamino-acetic acid)

Rationale: The initial step involves the protection of the amino group of glycine as its tert-butoxycarbonyl (Boc) derivative. This is a standard protecting group strategy in peptide synthesis and organic chemistry, preventing the nucleophilic amino group from participating in subsequent reactions.

Protocol:

-

To a solution of glycine (30.0 g, 0.4 mol) in a mixture of THF (300 mL) and 10% aqueous NaOH solution (300 mL), cool the resulting clear solution to 0°C.[2]

-

Slowly add di-tert-butyl dicarbonate (Boc)₂O (87.2 g, 0.4 mol, 1.0 equiv) over a period of 1 hour while maintaining the temperature at 0°C.[2]

-

Allow the reaction mixture to stir at room temperature overnight.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, adjust the pH of the reaction mixture to 2-3 using 2N HCl (approximately 300 mL).[2]

-

Extract the aqueous layer with ethyl acetate (3 x 500 mL).[2]

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-glycine as a solid.

Steps 2 & 3: Conversion of N-Boc-Glycine to Protected Thioamide

Rationale: The carboxylic acid of N-Boc-glycine is first activated and then converted to a thioamide. Thioamides are key precursors for the Hantzsch thiazole synthesis.

Protocol: The specific details for the activation and thionation steps are consolidated from the general understanding of these reactions as the primary source combines these into the formation of the subsequent intermediate.

-

Activation: The N-Boc-glycine is typically activated using a coupling agent such as a carbodiimide or by conversion to an acid chloride or mixed anhydride.

-

Thionation: The activated N-Boc-glycine is then reacted with a source of sulfur, such as Lawesson's reagent or P₄S₁₀, to form the corresponding thioamide. Alternatively, a milder method involves the reaction of an amide with a thionating agent.

Step 4: Synthesis of tert-butyl-(4-(chloromethyl)thiazole-2-yl)methyl(methyl)carbamate (4)

Rationale: This step involves the construction of the core thiazole ring through a Hantzsch-type condensation reaction between the protected thioamide and a suitable three-carbon electrophile, followed by functional group manipulation to install the chloromethyl group.

Protocol:

-

The protected thioamide derived from glycine is reacted with 1,3-dichloroacetone.

-

The resulting thiazoline intermediate is then dehydrated to form the aromatic thiazole ring.

-

Subsequent chlorination of the hydroxymethyl group at the 4-position of the thiazole yields the desired intermediate (4) .

Step 5: Synthesis of the Thioether Intermediate (3)

Rationale: The electrophilic chloromethyl group on the thiazole ring is displaced by a sulfur nucleophile, in this case, 2-aminoethanethiol, to form the key thioether linkage.

Protocol:

-

Intermediate (4) is condensed with 2-aminoethylthiol.

-

The reaction is typically carried out in the presence of a base to deprotonate the thiol, enhancing its nucleophilicity.

Steps 6 & 7: Side Chain Elaboration and Coupling

Rationale: The final part of the side chain is introduced by reacting the primary amine of the thioether intermediate with a suitable nitroethene derivative.

Protocol:

-

The amino group of the thioether intermediate (3) is reacted with 1-amino-2-methylthio-1-nitroethylene.[2]

-

This reaction is performed in water at room temperature for 48 hours.[2]

-

The resulting Boc-protected this compound is then isolated. The reported yield for this step is 56%.[2]

Step 8: Deprotection to Yield this compound (1)

Rationale: The final step is the removal of the Boc protecting group to liberate the free amine of this compound.

Protocol:

-

To a solution of the Boc-protected this compound (1.5 g, 0.0036 mol) in isopropanol (2 mL), add 15 mL of isopropanolic hydrochloride.[2]

-

Stir the solution at room temperature overnight.[2]

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.[2]

-

To the residue, add water (20 mL) and a 10% aqueous NaHCO₃ solution to neutralize the acid.[2]

-

Extract the product with ethyl acetate (3 x 100 mL).[2]

-

Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield this compound as a residue.[2] The reported yield for this final step is 44%.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from glycine.

| Step | Product | Starting Material | Key Reagents | Solvent | Reaction Time | Yield (%) |

| 1 | N-Boc-Glycine | Glycine | (Boc)₂O, NaOH | THF/H₂O | Overnight | High |

| 2-4 | Thiazole (4) | N-Boc-Glycine | 1,3-dichloroacetone | - | - | - |

| 5 | Intermediate (3) | Thiazole (4) | 2-aminoethylthiol | - | - | - |

| 6-7 | Boc-Protected this compound | Intermediate (3) | 1-amino-2-methylthio-1-nitroethylene | H₂O | 48 h | 56% |

| 8 | This compound (1) | Boc-Protected this compound | Isopropanolic HCl | Isopropanol | Overnight | 44% |

Mechanistic Insights

A key transformation in this synthesis is the Hantzsch thiazole synthesis. This reaction involves the nucleophilic attack of the thioamide sulfur onto one of the electrophilic carbons of 1,3-dichloroacetone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis.

Safety and Handling

While the synthesis is described as involving non-hazardous chemicals, it is imperative to adhere to standard laboratory safety practices.[2]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling any chemicals.

-

Ventilation: All reactions should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl): These are corrosive. Avoid contact with skin and eyes. Handle with care.

-

Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is a lachrymator and should be handled in a fume hood.

-

1,3-Dichloroacetone: This is a toxic and corrosive compound. Handle with extreme care and avoid inhalation or skin contact.

-

Isopropanolic HCl: This is a corrosive and flammable solution. Handle in a fume hood away from ignition sources.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound from glycine provides a practical and efficient route to this pharmacologically significant molecule. The eight-step process, beginning with a common and inexpensive amino acid, is well-suited for laboratory-scale synthesis and has the potential for scale-up. This guide has provided a detailed technical overview, including step-by-step protocols, mechanistic insights, and safety considerations, to aid researchers in the successful synthesis of this compound. The self-validating nature of the described protocols, supported by clear experimental outcomes, ensures a high degree of trustworthiness and reproducibility for professionals in the field of drug development.

References

- An Efficient Total Synthesis of N-2-mono-N-desmethyl Niz

- This compound | 82586-78-5 - Benchchem. Benchchem.

Sources

An In-Depth Technical Guide to the Retrosynthetic Analysis and Synthesis of N-2-mono-N-desmethyl Nizatidine

Abstract

Nizatidine is a potent histamine H2-receptor antagonist widely used in the treatment of peptic ulcers and gastroesophageal reflux disease. The study of its metabolites is crucial for understanding its pharmacological profile and identifying potentially active or toxic species. This technical guide provides a detailed retrosynthetic analysis of a key metabolite, N-2-mono-N-desmethyl Nizatidine. We propose a logical and efficient synthetic strategy, grounded in established chemical principles, and provide comprehensive, step-by-step protocols for its realization in a laboratory setting. This document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of Nizatidine and its Metabolites

Nizatidine (N-[2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine) is a third-generation H2-receptor antagonist that effectively suppresses gastric acid secretion.[1] Its structural design, incorporating a thiazole ring, distinguishes it from earlier analogues like ranitidine and cimetidine.[1][2] Like most xenobiotics, Nizatidine undergoes metabolic transformation in the body. One of its identified metabolites is N-2-mono-N-desmethyl Nizatidine, formed by the demethylation of the terminal dimethylamino group.[3][4]

The synthesis of such metabolites is of paramount importance for several reasons:

-

Pharmacological Profiling: To assess whether the metabolite retains H2-blocking activity or exhibits off-target effects.[3]

-

Reference Standards: For accurate quantification of the metabolite in biological fluids during pharmacokinetic and pharmacodynamic (PK/PD) studies.[5]

-

Toxicology Studies: To evaluate any potential toxicity associated with the metabolite, as mandated by regulatory bodies like the FDA and ICH.[4]

This guide focuses on a robust synthetic pathway to obtain N-2-mono-N-desmethyl Nizatidine, starting from commercially available precursors.

The Target Molecule: N-2-mono-N-desmethyl Nizatidine

The target of our synthesis is N-[2-[[[2-[(methylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine. The key structural difference from the parent drug, Nizatidine, is the presence of a secondary amine (methylamino) group on the thiazole ring's side chain, in place of the tertiary dimethylamino group.[5][6]

Chemical Structure:

-

IUPAC Name: N-[2-[[[2-[(methylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine

-

Molecular Formula: C₁₁H₁₉N₅O₂S₂[6]

-

Molecular Weight: 317.43 g/mol [6]

Retrosynthetic Analysis

A retrosynthetic analysis deconstructs the target molecule into simpler, readily available starting materials. Our strategy for N-2-mono-N-desmethyl Nizatidine identifies two primary disconnection points, breaking the molecule into a modified thiazole core and the nitroethenediamine side chain.

Key Disconnections (C-N bonds):

-

Disconnection 'A': The final C-N bond formation between the fully assembled thiazole side chain and the N-methyl-2-nitro-1,1-ethenediamine moiety. This is a common and effective strategy in the synthesis of Nizatidine and its analogues.[7]

-

Disconnection 'B' and 'C': The construction of the thiazole core itself, which can be approached via the classical Hantzsch thiazole synthesis.[2][8] This involves disconnecting the thiazole ring to reveal a thioamide and an α-halocarbonyl compound.

The overall retrosynthetic pathway is visualized below.

Caption: Retrosynthetic analysis of N-2-mono-N-desmethyl Nizatidine.

This analysis leads to a convergent forward synthesis, where the two key fragments (Precursors 1 and 2) are prepared separately and then coupled in the final step.

Proposed Forward Synthesis Pathway

Based on the retrosynthetic strategy, we propose a multi-step forward synthesis. The pathway is designed for efficiency and relies on well-documented reaction classes.

Caption: Proposed forward synthesis workflow.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis.

Step 1: Synthesis of 2-(Methylaminomethyl)-4-(hydroxymethyl)thiazole

This step utilizes the Hantzsch thiazole synthesis, a classic method for forming the thiazole ring.[2]

-

Rationale: The condensation of a thioamide (N-methylthioacetamide) with an α-haloketone (1,3-dichloroacetone) directly constructs the desired thiazole heterocycle. The reaction proceeds via initial formation of a 4-chloromethyl-4-hydroxy-thiazoline intermediate, which then dehydrates and rearranges to the aromatic thiazole.[2]

-

Protocol:

-

To a stirred suspension of N-methylthioacetamide (1.0 eq) and sodium bicarbonate (1.2 eq) in 1,2-dichloroethane, add 1,3-dichloroacetone (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 40-50°C for 12-16 hours, monitoring progress by TLC.

-

Upon completion, cool the mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield a crude oil.

-

Purify the crude product via column chromatography (Silica gel, gradient elution with Dichloromethane/Methanol) to afford 2-(methylaminomethyl)-4-(hydroxymethyl)thiazole as a viscous oil.

-

Step 2: Synthesis of 2-(Methylaminomethyl)-4-(chloromethyl)thiazole Hydrochloride (Intermediate I)

The hydroxyl group is converted to a more reactive leaving group (chloride) to facilitate the subsequent nucleophilic substitution.

-

Rationale: Thionyl chloride (SOCl₂) is an excellent reagent for converting primary alcohols to alkyl chlorides.[9] The reaction is efficient and the byproducts (SO₂ and HCl) are gaseous, simplifying workup. The product is isolated as the hydrochloride salt to improve stability.

-

Protocol:

-

Prepare a suspension of 2-(methylaminomethyl)-4-(hydroxymethyl)thiazole (1.0 eq) in chloroform (10 mL per gram of starting material).

-

Cool the suspension in an ice bath (0-5°C).

-

Add thionyl chloride (2.0 eq) dropwise, maintaining the internal temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.[9]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture and evaporate the volatile components under reduced pressure.

-

Co-evaporate the residue with chloroform or toluene twice to remove residual thionyl chloride.

-

The resulting solid residue, 2-(methylaminomethyl)-4-(chloromethyl)thiazole hydrochloride, can be used in the next step without further purification.

-

Step 3: Synthesis of 4-[[(2-aminoethyl)thio]methyl]-N-methyl-2-thiazolemethanamine (Intermediate II)

This step involves the key side-chain elongation via nucleophilic substitution.

-

Rationale: Cysteamine (2-aminoethanethiol) is an excellent nucleophile. The thiol group will selectively displace the chloride from Intermediate I. The reaction is typically run in the presence of a base to deprotonate the thiol and facilitate the reaction.

-

Protocol:

-

Dissolve cysteamine hydrochloride (1.1 eq) and sodium hydroxide (2.2 eq) in water and cool to 10-15°C.

-

Add a solution of Intermediate I (1.0 eq) in a minimal amount of water or methanol dropwise to the cysteamine solution.

-

Stir the reaction mixture at room temperature for 6-8 hours.

-

Upon completion, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield Intermediate II.

-

Step 4: Synthesis of N-2-mono-N-desmethyl Nizatidine (Final Product)

This is the final coupling step to assemble the target molecule.

-

Rationale: The primary amine of Intermediate II displaces the methylthio group from N-methyl-1-(methylthio)-2-nitroethenamine.[8] This reaction is a well-established method for creating the nitroethenediamine moiety found in Nizatidine and related compounds.[7][8] Water is an effective solvent for this transformation.

-

Protocol:

-

Prepare a stirred solution or suspension of Intermediate II (1.0 eq) in water.

-

Add N-methyl-1-(methylthio)-2-nitroethenamine (1.05 eq) to the mixture at room temperature.[8]

-

Warm the reaction mixture to 30-40°C and stir for 8-12 hours.[2]

-

Upon completion, cool the reaction mixture. If a solid precipitates, it can be collected by filtration.

-

If no solid forms, extract the aqueous layer with toluene or another suitable solvent to remove non-polar impurities.[2]

-

The aqueous layer containing the product can be treated with activated carbon to remove colored impurities.[2]

-

Lyophilize or carefully evaporate the water under reduced pressure to obtain the crude product.

-

Purify the final compound by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography to yield N-2-mono-N-desmethyl Nizatidine.

-

Data Summary & Validation

The successful synthesis must be confirmed by rigorous analytical characterization.

| Step | Product Name | Expected Yield (%) | Key Analytical Techniques |

| 1 | 2-(Methylaminomethyl)-4-(hydroxymethyl)thiazole | 60-70 | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |

| 2 | 2-(Methylaminomethyl)-4-(chloromethyl)thiazole HCl | >90 (crude) | ¹H NMR, MS |

| 3 | 4-[[(2-aminoethyl)thio]methyl]-N-methyl-2-thiazolemethanamine | 75-85 | ¹H NMR, MS |

| 4 | N-2-mono-N-desmethyl Nizatidine | 40-50 | ¹H NMR, ¹³C NMR, MS, HPLC Purity Analysis, Elemental Analysis |

Validation: The identity and purity of the final product should be unequivocally confirmed. High-Performance Liquid Chromatography (HPLC) is essential for determining purity against a reference standard.[10] Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the proton and carbon framework, and Mass Spectrometry (MS) will confirm the molecular weight.

Conclusion

This guide outlines a comprehensive and scientifically-grounded approach to the synthesis of N-2-mono-N-desmethyl Nizatidine. By breaking down the target molecule through a logical retrosynthetic analysis, we have established a convergent and efficient forward synthesis. The provided protocols are based on established and reliable chemical transformations, offering a clear path for researchers to obtain this important metabolite for further pharmacological and toxicological evaluation. The successful execution of this synthesis will provide a critical tool for advancing our understanding of Nizatidine's in vivo behavior.

References

-

Title: An Efficient Total Synthesis of N-2-mono-N-desmethyl Nizatidine Source: Chemistry & Biology Interface (2011) URL: [Link]

-

Title: Synthesis and Characterization of Unknown Impurities in Nizatidine Source: Chemistry & Biology Interface URL: [Link]

-

Title: Synthesis of 2-dimethylaminomethyl-4-thiazolylmethylchloride hydrochloride Source: Molbase URL: [Link]

- Title: Synthesis of nizatidine - EP0230127A1 Source: Google Patents URL

-

Title: AN EFFICIENT AND NOVEL PROCESS FOR THE SYNTHESIS OF NIZATIDINE Source: ResearchGate URL: [Link]

-

Title: Nizatidine N-Desmethyl Metabolite and N-Desmethyl Nizatidine and N2-Monodesmethyl Nizatadine Source: Allmpus URL: [Link]

-

Title: Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography Source: Analytical Methods in Environmental Chemistry Journal URL: [Link]

-

Title: Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography Source: Analytical Methods in Environmental Chemistry Journal URL: [Link]

Sources

- 1. Nizatidine synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cbijournal.com [cbijournal.com]

- 4. cbijournal.com [cbijournal.com]

- 5. allmpus.com [allmpus.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. EP0230127A1 - Synthesis of nizatidine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography [amecj.com]

- 11. amecj.com [amecj.com]

A Comprehensive Pharmacological Guide to Desmethyl Nizatidine

This technical guide provides an in-depth pharmacological characterization of Desmethyl Nizatidine (N-desmethylnizatidine), the principal active metabolite of the histamine H2-receptor antagonist, Nizatidine. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on its mechanism of action, pharmacokinetics, and analytical quantification, offering field-proven insights into its significance in both a metabolic and regulatory context.

Introduction: The Dual Identity of this compound

Nizatidine is a well-established competitive and reversible inhibitor of histamine at H2-receptors, effectively reducing gastric acid secretion.[1][2][3] Its clinical utility in managing conditions like peptic ulcer disease and gastroesophageal reflux disease (GERD) is well-documented.[4][5][6] In the landscape of Nizatidine's biotransformation, one molecule stands out for its dual significance: this compound.

This compound, formally known as N2-monodesmethylnizatidine, is not merely an inert byproduct of metabolism.[7][8] It is the primary active metabolite of Nizatidine, retaining a significant portion of the parent drug's pharmacological activity.[1] Furthermore, this compound is classified as a critical impurity that can arise during the manufacturing process or upon storage of Nizatidine formulations.[9] Its presence and concentration are therefore subject to strict regulatory control under guidelines from bodies like the International Conference on Harmonisation (ICH).[9]

Understanding the complete pharmacological profile of this compound is therefore not just an academic exercise; it is essential for a comprehensive evaluation of Nizatidine's overall efficacy and for ensuring the safety and consistency of the final drug product. This guide elucidates the key characteristics of this important molecule.

Physicochemical and Synthetic Overview

Accurate characterization begins with the fundamental properties of the molecule. This compound is synthesized as a reference standard for analytical method development, validation, and impurity profiling in Nizatidine drug products.[9] One reported synthetic pathway starts from glycine, proceeding through multiple steps to yield the target compound.[10]

| Property | Value |

| Chemical Name | N-Methyl-N`-[2-[[[2-[(methylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine |

| CAS Number | 82586-78-5[11][12][13] |

| Molecular Formula | C11H19N5O2S2[9][11][12][13] |

| Molecular Weight | 317.43 g/mol [11][12][13] |

| Appearance | Varies; typically a solid |

| Solubility | Soluble in Methanol, DMSO[11] |

Pharmacodynamic Profile

The pharmacodynamic assessment of this compound reveals its contribution to the therapeutic effect of the parent drug.

Mechanism of Action: H2-Receptor Antagonism

Like its parent compound, this compound functions as a competitive antagonist at histamine H2-receptors located on the basolateral membrane of gastric parietal cells.[1][9] By blocking these receptors, it prevents the binding of histamine, a key stimulant of gastric acid secretion.[3] This inhibitory action disrupts the signaling cascade that leads to the activation of the H+/K+ ATPase proton pump, thereby reducing the secretion of hydrogen ions into the gastric lumen.[3] This mechanism effectively suppresses both basal (resting) and stimulated gastric acid secretion.[1][9]

Caption: Primary metabolic pathways of Nizatidine.

Excretion and Pharmacokinetic Parameters

Following its formation, this compound is primarily eliminated via renal excretion. [8]Studies in dogs have shown that the elimination curve of this compound is similar to that of the parent drug, Nizatidine. [14]The absolute oral bioavailability of Nizatidine in humans exceeds 70%, and its elimination half-life is approximately 1 to 2 hours. [8][15]

| Parameter | Nizatidine | This compound | Other Metabolites |

|---|---|---|---|

| Bioavailability (Oral) | >70% [8][15] | - | - |

| Half-Life (t½) | 1-2 hours [8][15] | Similar to parent drug [14] | - |

| Primary Route of Elimination | Renal (>90% of dose excreted in urine) [7][8] | Renal | Renal |

| % of Oral Dose in Urine | ~60% (unchanged) [8][15] | ~7% [7][8] | N-oxide: <5%, S-oxide: <6% [1][8] |

| Protein Binding | ~35% [7][15]| - | - |

Analytical Quantification in Biological Matrices

The dual role of this compound as an active metabolite and a regulated impurity necessitates robust and validated analytical methods for its precise quantification in both biological fluids (for pharmacokinetic studies) and in the final drug product (for quality control).

Experimental Protocol: HPLC-UV Method for Plasma Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for determining the concentration of this compound in human plasma. [16][17]The following protocol is a representative example based on published methodologies. [16][18] Objective: To quantify this compound concentrations in human plasma samples.

Materials:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., Zorbax SB-C18, 100 x 3 mm, 3.5 µm)

-

Reference standards for Nizatidine and this compound

-

Human plasma (blank)

-

Perchloric acid

-

Mobile Phase A: 40 mM Potassium Dihydrogenophosphate (KH2PO4), pH adjusted to 2.3

-

Mobile Phase B: Acetonitrile

-

Methanol

-

Centrifuge, vortex mixer, micropipettes

Methodology:

-

Standard Solution Preparation:

-

Prepare stock solutions of this compound (e.g., 1 mg/mL) in methanol.

-

Perform serial dilutions with water to create working solutions for spiking plasma.

-

-

Calibration Curve and QC Sample Preparation:

-

Sample Preparation (Protein Precipitation):

-

To 0.5 mL of plasma sample (unknown, calibrator, or QC), add a precipitating agent like perchloric acid.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to an HPLC vial for injection.

-

-

Chromatographic Conditions:

-

Data Analysis:

-

Integrate the peak area corresponding to this compound.

-

Construct a calibration curve by plotting the peak area against the known concentrations of the calibrators.

-

Use the linear regression equation from the calibration curve to determine the concentration of this compound in the unknown samples.

-

Caption: Workflow for HPLC quantification of this compound in plasma.

Toxicological and Safety Considerations

A specific toxicological profile for pure this compound is not extensively detailed in public literature. However, its safety is inferred within the context of the parent drug. Since it is a known, active human metabolite, its levels in the final drug product are controlled as an impurity to ensure product safety and consistency. The parent drug, Nizatidine, is generally well-tolerated, and unlike cimetidine, it does not significantly alter the hepatic metabolism of other drugs or exhibit antiandrogenic effects. [19][20]Nizatidine is metabolized by the cytochrome P450 system, but it is not a potent inhibitor or inducer of these enzymes. [20][21]Rare instances of clinically apparent liver injury have been linked to Nizatidine, but it is not a common cause. [21] A relevant area of toxicological interest is the potential for N-nitrosation. Nizatidine contains functional groups that can undergo nitrosation in the acidic environment of the stomach, forming N-nitroso derivatives. [22]In silico toxicology studies have suggested that the N-nitroso derivative of Nizatidine (NZ-NO) may have mutagenic and toxic properties. [23][22]This highlights the importance of understanding the complete metabolic and chemical fate of Nizatidine and its derivatives within the body.

Conclusion

This compound is a molecule of considerable pharmacological and regulatory importance. As the primary active metabolite of Nizatidine, it contributes to the overall therapeutic effect of gastric acid suppression, albeit with approximately 60% of the parent drug's potency. Its role as a critical impurity necessitates precise analytical monitoring to ensure the quality, safety, and consistency of Nizatidine drug products. A thorough understanding of its pharmacodynamic, pharmacokinetic, and analytical characteristics, as outlined in this guide, is crucial for professionals in drug discovery, development, and quality assurance. Future research may further elucidate its potential effects beyond H2-receptor antagonism and refine its comprehensive safety profile.

References

-

Knadler, M. P., Bergstrom, R. F., Callaghan, J. T., & Rubin, A. (1986). Nizatidine, an H2-blocker. Its metabolism and disposition in man. Drug Metabolism and Disposition, 14(2), 175-182. Retrieved January 14, 2026, from [Link]

-

Nizatidine: Package Insert / Prescribing Information. (2025, January 10). Drugs.com. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Nizatidine. In PubChem Compound Summary. Retrieved January 14, 2026, from [Link]

-

Nizatidine: Dosage, Mechanism/Onset of Action, Half-Life. (2020, February 17). Medicine.com. Retrieved January 14, 2026, from [Link]

-

eXeLearning. (n.d.). 9.5 Pharmacokinetics of H2 antihistamines. Retrieved January 14, 2026, from [Link]

-

Blumer, J. L., Johnson, C. E., & Rice, J. (1998). Developmental pharmacokinetics and pharmacodynamics of nizatidine. Clinical Pharmacology & Therapeutics, 63(4), 437-446. Retrieved January 14, 2026, from [Link]

-

Tache, F., David, V., Farca, A., & Medvedovici, A. (2009). HPLC METHOD FOR QUANTIFICATION OF NIZATIDINE AND ITS N-DESMETHYLMETABOLITE IN HUMAN PLASMA. Revue Roumaine de Chimie, 54(4), 263-269. Retrieved January 14, 2026, from [Link]

-

Sano, H., Hamaura, T., Furuta, S., & Sato, H. (1989). Pharmacokinetics of nizatidine in dogs and rats. Xenobiotica, 19(2), 209-218. Retrieved January 14, 2026, from [Link]

-

Chandra Reddy, G. N., et al. (2011). An Efficient Total Synthesis of N-2-mono-N-desmethyl Nizatidine. Chemistry & Biology Interface, 1(4), 298-305. Retrieved January 14, 2026, from [Link]

-

Tache, F., David, V., Farca, A., & Medvedovici, A. (2009). Concentration profiles of nizatidine and N-desmethylnizatidine in plasma of a healthy volunteer after receiving 300 mg nizatidine. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Nizatidine Solution: Package Insert / Prescribing Info. (2024, October 29). Drugs.com. Retrieved January 14, 2026, from [Link]

-

U.S. Food and Drug Administration. (2003). Clinical Pharmacology Biopharmaceutics Review(s). Retrieved January 14, 2026, from [Link]

-

Reddy, G. N. C., et al. (2012). Synthesis and Characterization of Unknown Impurities in Nizatidine. Chemistry & Biology Interface, 2(1), 58-65. Retrieved January 14, 2026, from [Link]

-

Tache, F., David, V., Farca, A., & Medvedovici, A. (2009). HPLC method for quantification of nizatidine and its N-desmethylmetabolite in human plasma. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Gopaiah, K. V., et al. (2024). Comprehensive analysis of nizatidine: Pharmacodynamics and pharmacokinetics in anti-ulcer treatment. World Journal of Advanced Research and Reviews, 23(3), 2260-2266. Retrieved January 14, 2026, from [Link]

-

Nizatidine Monograph for Professionals. (2024, October 10). Drugs.com. Retrieved January 14, 2026, from [Link]

-

What is the mechanism of Nizatidine? (2024, July 17). Patsnap Synapse. Retrieved January 14, 2026, from [Link]

-

Nizatidine N-Desmethyl Metabolite and N-Desmethyl Nizatidine and N2-Monodesmethyl Nizatadine. (n.d.). Allmpus. Retrieved January 14, 2026, from [Link]

-

Miyata, K., Kamato, T., Nishida, A., & Yuki, H. (1992). Nizatidine accelerates gastric emptying of a solid meal in rats. Japanese Journal of Pharmacology, 58(2), 153-159. Retrieved January 14, 2026, from [Link]

-

Price, A. H., & Brogden, R. N. (1988). Nizatidine. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in peptic ulcer disease. Drugs, 36(5), 521-539. Retrieved January 14, 2026, from [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Nizatidine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved January 14, 2026, from [Link]

-

Morton, D. M. (1987). Pharmacology and Toxicology of Nizatidine. Scandinavian Journal of Gastroenterology. Supplement, 136, 1-8. Retrieved January 14, 2026, from [Link]

-

Galbraith, R. A., & Michnovicz, J. J. (1989). Nizatidine, a new histamine H2-receptor antagonist, and hepatic oxidative drug metabolism in the rat: a comparison with structurally related compounds. Biochemical Pharmacology, 38(1), 177-181. Retrieved January 14, 2026, from [Link]

-

Hill, S. J., & Ganellin, C. R. (1997). A study of antagonist affinities for the human histamine H2 receptor. British Journal of Pharmacology, 121(8), 1547-1553. Retrieved January 14, 2026, from [Link]

-

Moore, M., et al. (2004). Pharmacokinetics and pharmacodynamics of a novel nizatidine controlled-release formulation in healthy subjects. Journal of Clinical Pharmacology, 44(2), 163-170. Retrieved January 14, 2026, from [Link]

-

Prashanthi, D. R., et al. (2025). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Analytical Methods in Environmental Chemistry Journal, 8(2), 1019. Retrieved January 14, 2026, from [Link]

-

The Science Behind Nizatidine: Mechanism and Therapeutic Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]

-

Nizatidine. (n.d.). Bionity.com. Retrieved January 14, 2026, from [Link]

-

El-Shaheny, R. N., et al. (2019). Estimation of nizatidine gastric nitrosatability and product toxicity via an integrated approach combining HILIC, in silico toxi. ScienceOpen. Retrieved January 14, 2026, from [Link]

-

A Comprehensive Approach for the Determination and Quantification of N-Nitroso Desmethyl Olopatadine in the Olopatadine Hydrochl. (2025). Der Pharma Chemica. Retrieved January 14, 2026, from [Link]

-

D'Souza, R. W., et al. (1988). Pharmacokinetics and pharmacodynamics of oral nizatidine. Clinical Pharmacology & Therapeutics, 43(3), 262-268. Retrieved January 14, 2026, from [Link]

-

Nizatidine Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target. (2023, October 9). Patsnap Synapse. Retrieved January 14, 2026, from [Link]

-

Lin, T. M., Evans, D. C., Warrick, M. W., & Pioch, R. P. (1983). Actions of nizatidine, a selective histamine H2-receptor antagonist, on gastric acid secretion in dogs, rats and frogs. The Journal of Pharmacology and Experimental Therapeutics, 224(3), 729-734. Retrieved January 14, 2026, from [Link]

-

El-Shaheny, R. N., et al. (2019). Estimation of nizatidine gastric nitrosatability and product toxicity via an integrated approach combining HILIC, in silico toxicology, and molecular docking. Journal of Food and Drug Analysis, 27(4), 915-925. Retrieved January 14, 2026, from [Link]

Sources

- 1. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. wjarr.com [wjarr.com]

- 3. What is the mechanism of Nizatidine? [synapse.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. Nizatidine [bionity.com]

- 6. Nizatidine Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target [synapse.patsnap.com]

- 7. Nizatidine, an H2-blocker. Its metabolism and disposition in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. benchchem.com [benchchem.com]

- 10. cbijournal.com [cbijournal.com]

- 11. allmpus.com [allmpus.com]

- 12. synthinkchemicals.com [synthinkchemicals.com]

- 13. scbt.com [scbt.com]

- 14. tandfonline.com [tandfonline.com]

- 15. medicine.com [medicine.com]

- 16. revroum.lew.ro [revroum.lew.ro]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Nizatidine. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nizatidine, a new histamine H2-receptor antagonist, and hepatic oxidative drug metabolism in the rat: a comparison with structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Nizatidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. "Estimation of nizatidine gastric nitrosatability and product toxicity " by R. El-Shaheny, M. Radwan et al. [jfda-online.com]

- 23. scienceopen.com [scienceopen.com]

An In-Depth Technical Guide to the In Vivo Metabolic Pathway of Nizatidine to Desmethyl Nizatidine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Nizatidine in the Therapeutic Landscape

Nizatidine is a potent and specific histamine H2-receptor antagonist widely utilized in the management of acid-peptic disorders, including duodenal ulcers, gastric ulcers, and gastroesophageal reflux disease (GERD).[1][2] Like other drugs in its class, its primary mechanism of action involves the competitive and reversible inhibition of histamine binding to H2-receptors on gastric parietal cells, leading to a significant reduction in gastric acid secretion.[2][3] A comprehensive understanding of its pharmacokinetic profile, particularly its metabolic fate, is paramount for optimizing therapeutic strategies and predicting potential drug-drug interactions.

While a significant portion of a nizatidine dose is excreted unchanged in the urine, its metabolism, though minor, leads to the formation of several metabolites.[4][5] This guide provides a detailed examination of the principal metabolic pathway: the in vivo conversion of nizatidine to its pharmacologically active metabolite, N2-monodesmethylnizatidine (Desmethyl Nizatidine). We will explore the enzymatic machinery responsible, present robust methodologies for its study, and discuss the pharmacokinetic implications of this biotransformation.

Part 1: The Metabolic Landscape of Nizatidine

Nizatidine undergoes limited metabolism in humans following oral administration. Greater than 90% of a dose is recovered in the urine, with approximately 60-65% being the parent drug.[4][5][6] The biotransformation of the remaining fraction occurs primarily via three pathways:

-

N-Demethylation: The primary metabolic conversion, resulting in N2-monodesmethylnizatidine. This metabolite accounts for less than 7% of an oral dose.[2][3][5]

-

S-Oxidation: Forms Nizatidine S-oxide, representing less than 6% of the dose.[2][3][5]

-

N-Oxidation: Produces Nizatidine N2-oxide, which constitutes less than 5% of the dose.[2][4]

Of these, this compound is the most significant from a pharmacological perspective, as it retains H2-receptor antagonist activity.[2]

Diagram: Primary Metabolic Pathways of Nizatidine

Caption: Major metabolic routes of Nizatidine in vivo.

Table 1: Urinary Excretion of Nizatidine and its Metabolites

| Compound | Percentage of Oral Dose Excreted in Urine |

| Unchanged Nizatidine | ~60% - 65% |

| N2-Monodesmethylnizatidine | < 7% |

| Nizatidine S-Oxide | < 6% |

| Nizatidine N2-Oxide | < 5% |

| (Data synthesized from multiple sources[2][3][4][5]) |

Part 2: The N-Demethylation Pathway to this compound

The conversion of nizatidine to this compound is an oxidative biotransformation primarily catalyzed by the hepatic microsomal cytochrome P450 (CYP) enzyme system.[1] N-demethylation is a common metabolic reaction for many xenobiotics, involving the removal of a methyl group from a nitrogen atom.

Causality of the Enzymatic Reaction

The mechanism of CYP-mediated N-demethylation is a two-step process:

-

Hydroxylation: The CYP enzyme, a monooxygenase, utilizes molecular oxygen and NADPH to hydroxylate the N-methyl group of nizatidine, forming an unstable hydroxymethyl intermediate.

-

Spontaneous Decomposition: This carbinolamine intermediate is chemically unstable and spontaneously rearranges, leading to the cleavage of the carbon-nitrogen bond. This results in the formation of the demethylated amine (this compound) and formaldehyde.

While nizatidine is a substrate for the P450 system, it is noteworthy for its weak interaction potential compared to the first-generation H2-blocker, cimetidine. In vitro studies using human liver microsomes have shown that nizatidine exhibits no significant inhibitory effect on major CYP isoforms, including CYP2C9, CYP2C19, CYP2D6, and CYP3A.[7] This lack of inhibition is a key clinical advantage, reducing the likelihood of drug-drug interactions when co-administered with other medications metabolized by these common pathways.[1][8]

Interestingly, beyond hepatic metabolism, some research suggests that nizatidine may also be susceptible to metabolism by gastrointestinal microflora.[9][10] In vitro studies using human fecal matter in batch culture fermenters showed a significant decline in nizatidine concentration over time, suggesting degradation by colonic bacteria.[9] While the specific products of this microbial metabolism were complex, it represents a potential secondary pathway contributing to nizatidine's overall disposition.

Part 3: In Vivo Study and Quantification: A Methodological Guide

Investigating the formation of this compound in vivo requires a robust and validated bioanalytical method. The objective is to accurately quantify both the parent drug and its metabolite in biological matrices (typically plasma or urine) over time following drug administration. High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical technique employed for this purpose.[11][12]

Diagram: Experimental Workflow for In Vivo Quantification

Sources

- 1. Nizatidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Nizatidine, an H2-blocker. Its metabolism and disposition in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nizatidine: Package Insert / Prescribing Information [drugs.com]

- 6. A pharmacokinetic profile of nizatidine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Lack of effect of nizatidine on drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Susceptibility of the H2-receptor antagonists cimetidine, famotidine and nizatidine, to metabolism by the gastrointestinal microflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Determination of nizatidine and two of its main metabolites in human serum using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Structural Elucidation of Desmethyl Nizatidine Using Mass Spectrometry

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Desmethyl Nizatidine, a principal metabolite and potential impurity of the H2-receptor antagonist, Nizatidine. As regulatory scrutiny over pharmaceutical impurities intensifies, robust analytical methodologies are paramount for ensuring drug safety and efficacy.[1][2] This document outlines a systematic approach leveraging high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to confidently identify and structurally characterize this compound. We delve into the critical aspects of method development, including chromatographic separation, mass spectral acquisition, and the interpretation of fragmentation patterns. This guide is intended for researchers, analytical scientists, and drug development professionals engaged in impurity profiling and metabolite identification.

Introduction: The Imperative of Impurity Profiling

Nizatidine is a widely prescribed medication for the treatment of duodenal ulcers and gastroesophageal reflux disease.[3] this compound, its N-desmethyl metabolite, is a known related substance that must be monitored and controlled within strict limits defined by regulatory bodies such as the International Council for Harmonisation (ICH).[4][5] According to ICH guidelines, any impurity present in a new drug substance at a level exceeding 0.1% must be identified and characterized.[5][6] This underscores the necessity of robust analytical methods for the structural elucidation of such compounds.

Mass spectrometry, particularly when coupled with a separation technique like HPLC, has become an indispensable tool for this purpose due to its high sensitivity and specificity.[7] This guide will walk through the logical progression of experiments and data interpretation required to unequivocally identify this compound.

Foundational Strategy: A Multi-faceted Analytical Approach

The structural elucidation of a pharmaceutical impurity is a puzzle solved by assembling evidence from multiple analytical techniques. Our core strategy for this compound relies on a synergistic combination of liquid chromatography and high-resolution mass spectrometry (HRMS).

Caption: High-level workflow for impurity identification.

Experimental Design & Rationale

Sample Preparation and Chromatographic Separation

Objective: To achieve baseline separation of Nizatidine and this compound, ensuring accurate mass spectral data for each compound.

Rationale: Co-elution can lead to ion suppression and chimeric mass spectra, confounding data interpretation. A well-resolved chromatographic peak for this compound is the first critical step.

Protocol: HPLC Method for Nizatidine and Related Substances

-

Column: A C18 column (e.g., Agilent Eclipse Plus C18, 100mm x 4.6mm, 5µm) is a suitable starting point for retaining and separating these relatively polar compounds.[8][9]

-

Mobile Phase:

-

A: 5 mM Ammonium Formate in Water

-

B: Methanol

-

Rationale: Ammonium formate is a volatile buffer compatible with mass spectrometry, aiding in protonation in positive ion mode. Methanol is a common organic modifier for reversed-phase chromatography.

-

-

Gradient Elution: A gradient elution is often necessary to separate impurities with varying polarities from the active pharmaceutical ingredient (API). A typical gradient might start at a low percentage of organic phase and ramp up to elute more retained components.

-

Column Temperature: 42 °C.[10]

-

Injection Volume: 10 µL.

-

UV Detection: 314 nm or 320 nm can be used for initial method development and comparison with mass spectral data.[10][11]

Mass Spectrometry Parameters

Objective: To obtain accurate mass measurements for the precursor and product ions of this compound to determine its elemental composition and propose a fragmentation pathway.

Rationale: High-resolution mass spectrometry (HRMS), such as that provided by Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, is crucial for determining the elemental composition of unknown compounds. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the molecule of interest.[7]

Protocol: Mass Spectrometry Method

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is preferred for these molecules containing basic nitrogen atoms that are readily protonated.

-

MS1 Full Scan: Acquire full scan data over a mass range of m/z 100-500 to detect the protonated molecular ions of Nizatidine and its potential impurities.

-

MS/MS Fragmentation:

-

Precursor Ion Selection: Select the m/z corresponding to the protonated this compound.

-

Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and generate a comprehensive product ion spectrum.

-

Rationale: Varying the collision energy helps to observe both low-energy (stable) and high-energy (less stable) fragment ions, providing a more complete picture of the molecule's structure.

-

Data Interpretation and Structural Elucidation

Step 1: Proposing the Molecular Formula

Nizatidine has a molecular formula of C12H21N5O2S2 and a molecular weight of 331.47 g/mol .[3][12] this compound, as its name implies, lacks a methyl group (CH3). Therefore, its expected molecular formula is C11H19N5O2S2, with a molecular weight of 317.4 g/mol .[13]

In the MS1 spectrum, we expect to see the protonated molecule [M+H]+ for this compound at an m/z of approximately 318.4. High-resolution mass spectrometry will provide a more accurate mass, allowing for the confirmation of the elemental composition.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]+ (m/z) |

| Nizatidine | C12H21N5O2S2 | 331.1136 | 332.1214 |

| This compound | C11H19N5O2S2 | 317.0979 | 318.1057 |

Step 2: Unraveling the Fragmentation Pathway

The MS/MS spectrum of this compound will provide the key structural information. By analyzing the product ions, we can piece together the molecule's structure. The fragmentation is likely to occur at the chemically labile bonds.

Caption: A simplified theoretical fragmentation pathway for this compound.

Analysis of Key Fragmentation Pathways:

-

Alpha Cleavage: Amines often undergo alpha cleavage, where the bond adjacent to the nitrogen atom is broken.[14] In this compound, this could lead to the loss of the methylamino-methyl group from the thiazole ring.

-

Thioether Bond Cleavage: The C-S bond in the thioether linkage is another likely point of fragmentation. Cleavage at this bond would separate the thiazole moiety from the nitroethene diamine side chain.

-

Side Chain Fragmentation: The nitroethene diamine side chain can also undergo various fragmentation reactions.

A plausible key fragmentation for Nizatidine is the transition of m/z 332.1 → 155.1.[8] This corresponds to the cleavage of the thioether bond, resulting in the formation of the protonated dimethylaminomethyl-thiazole-methyl fragment. For this compound, a similar fragmentation is expected, but the resulting fragment would have a lower mass due to the absence of one methyl group. The predicted transition would be m/z 318.1 → 141.1. The observation of this fragment would be strong evidence for the structure of this compound.

Step 3: Confirmation with a Reference Standard

The definitive confirmation of the structure of this compound is achieved by comparing its chromatographic retention time and MS/MS fragmentation pattern with those of a certified reference standard.[7][13] The reference standard should be analyzed using the same LC-MS/MS method. An exact match in retention time and fragmentation spectrum provides unequivocal identification.

Conclusion

The structural elucidation of this compound is a critical component of ensuring the quality and safety of Nizatidine drug products. The systematic approach outlined in this guide, which combines optimized chromatographic separation with high-resolution tandem mass spectrometry, provides a robust framework for the confident identification and characterization of this and other related impurities. The principles of logical experimental design, meticulous data interpretation, and confirmation with a reference standard are universally applicable in the field of pharmaceutical analysis.

References

-

Impurity Profiling: Characterization of unknown impurities in pharmaceuticals - Kymos. [Link]

-

Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study - PubMed. (2015-08-15). [Link]

-

Quality: impurities | European Medicines Agency (EMA). [Link]

-

How Pharmaceutical Impurity Analysis Works - ResolveMass Laboratories Inc. (2025-08-27). [Link]

-

Impurity Profiling of Drug Substances in Pharmaceuticals - Pharmaguideline. (2017-07-27). [Link]

-

Regulatory aspects of Impurity profiling - ijdra. (2020-12-15). [Link]

-

(PDF) HPLC method for quantification of nizatidine and its N-desmethylmetabolite in human plasma - ResearchGate. (2025-08-07). [Link]

-

Concentration profiles of nizatidine and N-desmethylnizatidine in... - ResearchGate. [Link]

-

Development and validation of a sensitive LC–MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study - ResearchGate. (2025-08-09). [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

Determination of nizatidine and two of its main metabolites in human serum using high-performance liquid chromatography - PubMed. (1990-08-03). [Link]

-

Compound: NIZATIDINE (CHEMBL3183075) - ChEMBL - EMBL-EBI. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. ijdra.com [ijdra.com]

- 3. Compound: NIZATIDINE (CHEMBL3183075) - ChEMBL [ebi.ac.uk]

- 4. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 5. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 6. Impurity Profiling: Characterization of unknown impurities [kymos.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Determination of nizatidine and two of its main metabolites in human serum using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. cleanchemlab.com [cleanchemlab.com]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to Desmethyl Nizatidine: The Primary Active Metabolite of Nizatidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nizatidine, a potent and selective histamine H2-receptor antagonist, is a widely prescribed therapeutic agent for acid-peptic disorders.[1][2] While the parent drug is responsible for the majority of the clinical effect, a comprehensive understanding of its metabolic fate is crucial for a complete pharmacological and toxicological characterization. This technical guide provides an in-depth exploration of Nizatidine's primary metabolite, Desmethyl Nizatidine (N2-monodesmethylnizatidine). We will dissect its formation, pharmacological activity, pharmacokinetic profile, and the analytical methodologies essential for its quantification. This document serves as a critical resource for professionals in drug metabolism, pharmacology, and quality control, offering field-proven insights and validated protocols.

Nizatidine: Pharmacological Context and Metabolic Overview

Nizatidine exerts its therapeutic effect by competitively and reversibly inhibiting the binding of histamine to H2-receptors on gastric parietal cells.[3][4] This action effectively suppresses gastric acid secretion, reducing both basal and stimulated acid output.[5][6] Clinically, it is indicated for the treatment of duodenal ulcers, benign gastric ulcers, and gastroesophageal reflux disease (GERD).[5][7]

Following oral administration, Nizatidine is rapidly absorbed, exhibiting an absolute bioavailability of over 70%.[4][6] The primary route of elimination is renal, with over 90% of a dose excreted in the urine, approximately 60% as the unchanged parent drug.[4][8][9] The remaining fraction undergoes hepatic metabolism, leading to the formation of several metabolites.[2][3] While Nizatidine shows minimal interaction with the cytochrome P-450 enzyme system, distinguishing it from earlier H2-antagonists like cimetidine, its biotransformation yields metabolites of pharmacological interest.[2][10][11]

The Metabolic Pathway of Nizatidine

The biotransformation of Nizatidine is a relatively minor elimination pathway compared to renal excretion but is significant due to the nature of its products. The liver is the primary site of metabolism.[3] The metabolic process yields three main derivatives:

-

N2-monodesmethylnizatidine (this compound): This is the principal metabolite, formed via N-demethylation of the dimethylamino group.[8][12] It accounts for less than 7% of an administered oral dose.[3][6][9]

-

Nizatidine N2-oxide: A minor metabolite, constituting less than 5% of the dose.[3][8][9]

-

Nizatidine S-oxide: Another minor metabolite, representing less than 6% of the dose.[3][8][9]

The formation of this compound is the most clinically relevant metabolic step due to its inherent pharmacological activity.

Caption: Metabolic pathway of Nizatidine.

Pharmacological and Pharmacokinetic Profile of this compound

Pharmacological Activity

Unlike many drug metabolites that are pharmacologically inert, this compound is an active H2-receptor antagonist.[3][12] This activity is a critical consideration in evaluating the overall therapeutic effect and safety profile of Nizatidine. The structural modification—the removal of a single methyl group—results in a reduced binding affinity for the H2-receptor compared to the parent compound.[12]

Animal studies have been conducted to quantify this activity. Research indicates that this compound possesses approximately 60-61% of the activity of Nizatidine in inhibiting histamine-stimulated gastric acid secretion.[3][12] While its contribution to the total clinical effect is secondary to that of the parent drug due to its lower concentration and potency, its activity is significant enough to be considered part of the drug's overall mechanism of action.

In addition to its H2-antagonist effects, studies in rats have shown that both Nizatidine and this compound can accelerate gastric emptying of solid meals, suggesting a prokinetic effect potentially mediated by cholinergic mechanisms.[13]

Pharmacokinetic Data

The pharmacokinetic parameters of this compound are intrinsically linked to the administration of the parent drug. Following a 300 mg oral dose of Nizatidine in a healthy volunteer, plasma concentrations of the metabolite can be measured alongside the parent drug.[14]

| Parameter | Nizatidine | This compound | Source |

| Time to Peak (Tmax) | 0.5 - 3 hours | Not explicitly defined, follows parent drug formation | [4][6] |

| Elimination Half-Life | 1 - 2 hours | Similar elimination curve to parent drug | [4][15] |

| Excretion | Primarily renal | Excreted in urine | [8][16] |

| Relative Plasma Level | 100% | ~7-11% of Nizatidine levels | [15] |

Table 1: Comparative Pharmacokinetic Parameters.

The elimination curve of this compound generally parallels that of Nizatidine, indicating that its clearance is dependent on its formation from the parent drug.[15]

Analytical Methodology: Quantification in Human Plasma

For drug development, clinical pharmacology studies, and bioequivalence assessments, a robust and validated analytical method for the simultaneous quantification of Nizatidine and this compound is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accepted and reliable technique.[14][17]

Experimental Protocol: HPLC-UV Method

This protocol is based on a validated method for the rapid quantification of Nizatidine and its N-desmethyl metabolite in human plasma.[17][18]

A. Materials and Reagents:

-

Nizatidine and this compound reference standards

-

Methanol and Acetonitrile (HPLC grade)

-

Potassium Dihydrogenophosphate (KH2PO4)

-

Perchloric Acid

-

Human plasma (with Li-heparin anticoagulant)

-

Ultrapure water

B. Instrumentation:

-

HPLC system with gradient elution capability

-

UV Detector

-

C18 analytical column (e.g., Zorbax SB-C18, 100 x 3 mm, 3.5 µm)

-

Data acquisition and processing software

C. Step-by-Step Workflow:

-

Preparation of Mobile Phase:

-

Mobile Phase A: Prepare a 40 mM solution of KH2PO4 in water, adjust pH to 2.3 with 85% H3PO4. Mix 96% of this buffer with 4% methanol.

-

Mobile Phase B: Acetonitrile.

-

-

Standard and QC Sample Preparation:

-

Prepare stock solutions of Nizatidine and this compound in methanol.

-

Create working solutions by diluting stock solutions with water.

-

Spike 0.5 mL of blank human plasma with working solutions to create calibration standards and quality control (QC) samples at various concentrations.

-

-

Plasma Sample Preparation (Protein Precipitation):

-

To 0.5 mL of plasma sample (standard, QC, or unknown), add an equal volume of perchloric acid to precipitate proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 10,000 rpm for 5 minutes) to pellet the precipitated proteins.

-

Carefully collect the clear supernatant for injection.

-

-

Chromatographic Conditions:

-

Column Temperature: 42 °C

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 314 nm

-

Injection Volume: 20 µL

-

Gradient Elution Program:

-

0-2.0 min: 100% Mobile Phase A

-

2.0-2.01 min: Gradient to 35% A / 65% B

-

2.01-2.4 min: Hold at 35% A / 65% B

-

2.4-2.41 min: Gradient back to 100% A

-

2.41-4.1 min: Re-equilibration at 100% A

-

-

Sources

- 1. wjarr.com [wjarr.com]

- 2. Nizatidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medicine.com [medicine.com]

- 5. Nizatidine Insert & Label [dailymed.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. drugs.com [drugs.com]

- 8. Nizatidine, an H2-blocker. Its metabolism and disposition in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Inhibition of drug metabolism in human liver microsomes by nizatidine, cimetidine and omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Nizatidine accelerates gastric emptying of a solid meal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. revroum.lew.ro [revroum.lew.ro]

- 18. researchgate.net [researchgate.net]

A Technical Guide to Desmethyl Nizatidine: Physicochemical Properties, Synthesis, and Pharmacological Profile

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Nizatidine, also known as N2-monodesmethylnizatidine, is the principal and pharmacologically active metabolite of Nizatidine, a potent histamine H2-receptor antagonist[1][2]. Nizatidine is widely used for the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD) by inhibiting gastric acid secretion[3][4]. The study of this compound is critical for a comprehensive understanding of Nizatidine's pharmacokinetics, metabolic fate, and overall therapeutic and toxicological profile. Furthermore, as a key metabolite, the synthesis and characterization of high-purity this compound are mandated by regulatory agencies for use as an analytical reference standard to identify and quantify impurities in Nizatidine drug products[5][6]. This guide provides an in-depth overview of its chemical properties, metabolic formation, pharmacological activity, synthesis, and analytical characterization.

Physicochemical Properties

The fundamental chemical and physical identifiers for this compound are summarized below. This data is essential for its accurate identification and handling in a laboratory setting.

| Property | Value | Source(s) |

| Chemical Name | N-Methyl-N'-[2-[[[2-[(methylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine | [6] |

| Synonyms | N-Desmethyl Nizatidine, N2-Monothis compound | [5][6] |

| CAS Number | 82586-78-5 | [2][5][7] |

| Molecular Formula | C₁₁H₁₉N₅O₂S₂ | [2][5][7] |

| Molecular Weight | 317.43 g/mol | [2][6][7] |

| Solubility | Soluble in Methanol, DMSO | [7] |

| Storage | 2-8 °C | [7] |

Metabolic Pathway and Pharmacological Significance

Biotransformation of Nizatidine

Nizatidine undergoes partial metabolism in the liver, although it experiences minimal first-pass effect, contributing to its high oral bioavailability of over 70%[3][8]. The primary metabolic pathway is N-demethylation, which results in the formation of this compound[8]. This metabolite is the major one found excreted in urine, accounting for approximately 7% of an orally administered Nizatidine dose in humans[1][9]. Other minor metabolites that have been identified include Nizatidine N-oxide and Nizatidine S-oxide[8][9].

Caption: Metabolic pathway of Nizatidine.

Mechanism of Action

Similar to its parent compound, this compound functions as a competitive antagonist at histamine H2-receptors located on the parietal cells of the gastric mucosa[5][8]. By reversibly blocking these receptors, it inhibits the binding of histamine, which in turn reduces the secretion of gastric acid[5]. This shared mechanism of action underscores the metabolite's contribution to the overall pharmacological effect of Nizatidine. In addition to its H2-blocking activity, studies in rats have shown that this compound can also facilitate gastric emptying, likely through an indirect cholinergic mechanism[10].

Relative Potency

While pharmacologically active, this compound exhibits a lower potency compared to Nizatidine. The structural modification—specifically the absence of a methyl group—is believed to result in a reduced binding affinity for the H2 receptor[5]. Animal studies have quantified this difference, providing a clear comparison of their activity.

| Compound | Relative Activity to Nizatidine in Inhibiting Histamine-Stimulated Gastric Acid Secretion | Source(s) |

| Nizatidine | 100% | [5][8] |

| This compound | ~60% | [5][8] |

Synthesis of this compound as a Reference Standard

Rationale for Synthesis

According to international regulatory guidelines, such as those from the ICH, pharmaceutical manufacturers must accurately identify and quantify all impurities and metabolites present in drug substances and products[4][6]. The chemical synthesis of this compound is therefore essential to produce a well-characterized reference standard. This standard is indispensable for the development and validation of analytical methods (e.g., HPLC) used in quality control and stability studies of Nizatidine formulations[5].

Retrosynthetic Approach

There is no direct, single-step synthesis reported in widely available literature; instead, multi-step processes are employed[11]. A common and efficient retrosynthetic strategy begins with a simple, commercially available starting material like glycine[11]. The core of this approach involves constructing a protected thiazole intermediate, which is then elaborated through several steps to yield the final this compound molecule[5][11]. This method is favored as it utilizes non-hazardous chemicals and is designed for efficiency[11].

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative summary of a synthetic route described in the literature, starting from a key thiazole intermediate. This process is intended for informational purposes and should be adapted and optimized by qualified chemists in a controlled laboratory environment.

Objective: To synthesize N-desmethyl-N'-[2-[[[2-[(methylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine (this compound).

Step 1: Preparation of the Thiazole Side Chain Intermediate

-

React a protected tert-butyl-(4-(chloromethyl)thiazole-2-yl)methyl(methyl)carbamate intermediate with an amino ethylthiol derivative.

-

The reaction is typically carried out in a suitable solvent under controlled temperature conditions to facilitate the condensation.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion, perform an aqueous work-up. Extract the product with an organic solvent (e.g., Ethyl Acetate), wash with brine, and dry over anhydrous sodium sulfate[11].

-

Remove the solvent under reduced pressure to yield the crude intermediate.

Step 2: Final Condensation

-

Dissolve the intermediate from the previous step in a suitable solvent like isopropanol.

-

Add the second key reactant, which provides the nitro-ethenediamine moiety, to the solution.

-

Stir the reaction mixture at room temperature for an extended period (e.g., overnight) to ensure the reaction goes to completion[11].

-

Monitor the reaction progress via TLC.

Step 3: Deprotection and Isolation

-

If a protecting group (e.g., Boc) is present, perform a deprotection step. This is often achieved by adding an acid, such as isopropanolic hydrochloride, and stirring overnight[11].

-

Remove the solvent under vacuum.

-

Neutralize the residue with an aqueous basic solution, such as 10% sodium bicarbonate (NaHCO₃)[11].

-

Extract the final product into an organic solvent (e.g., Ethyl Acetate).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final this compound product[11].

Step 4: Purification

-

The crude product should be purified using a suitable technique, such as column chromatography, to achieve the high purity required for a reference standard.

Analytical Characterization

Confirmation of the identity, purity, and potency of synthesized this compound is paramount. Suppliers of this reference standard provide a comprehensive Certificate of Analysis (CoA) that includes data from multiple analytical techniques[6][12].

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to quantify it against a known standard. It is the most common analytical method for Nizatidine and its related substances[13].

-